7-allyl-8-(ethylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
Properties
Molecular Formula |
C12H16N4O2S |
|---|---|
Molecular Weight |
280.35 g/mol |
IUPAC Name |
8-ethylsulfanyl-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
InChI |
InChI=1S/C12H16N4O2S/c1-5-7-16-8-9(13-11(16)19-6-2)14(3)12(18)15(4)10(8)17/h5H,1,6-7H2,2-4H3 |
InChI Key |
LYYOWUWJQHRHRN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution at the 8-Position
The core structure of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione serves as the scaffold for introducing substituents at positions 7 and 8. A widely adopted strategy involves substituting a bromine atom at position 8 with an ethylthio group. In a method analogous to the synthesis described in WO2015107533A1, 8-bromo-1,3-dimethylxanthine is reacted with sodium ethanethiolate in a polar aprotic solvent such as dimethylformamide (DMF) at 80–100°C for 6–8 hours. This step achieves 85–90% conversion, with residual starting material removed via recrystallization from ethanol/water mixtures.
Allylation at the 7-Position
Following thioether formation, allylation at position 7 is conducted using allyl bromide in the presence of a base. Potassium carbonate in acetone or N-butyl acetate facilitates the alkylation, with reaction times of 12–16 hours at reflux temperatures (60–80°C). The patent WO2015107533A1 highlights the use of potassium iodide as a phase-transfer catalyst, reducing reaction times to 6–8 hours while maintaining yields above 80%. Critical to this step is the exclusion of moisture to prevent hydrolysis of the intermediate.
Reaction Optimization and Catalytic Systems
Solvent Selection and Temperature Effects
Solvent polarity significantly impacts reaction kinetics. Comparative studies from WO2015107533A1 demonstrate that ester solvents like n-butyl acetate enhance nucleophilicity compared to toluene or dichloromethane, achieving 92% yield in the allylation step versus 78% in less polar solvents. Elevated temperatures (85–125°C) accelerate substitution rates but risk decomposition; thus, a balance is maintained using controlled heating mantles.
Catalytic Additives
The inclusion of 1–2 mol% potassium iodide as a catalyst, as reported in WO2015107533A1, reduces energy input by 30% and minimizes byproduct formation. This contrasts with earlier methods using tetrabutylammonium bromide, which required higher catalyst loadings (5 mol%) and yielded more impurities.
Purification and Isolation Techniques
Acid-Base Workup
Crude product isolation involves partitioning between acetic acid (10% v/v) and methyl isobutyl ketone to remove unreacted starting materials and inorganic salts. The aqueous phase is basified with sodium hydroxide (10% w/v) to pH 11–12, followed by extraction with methylene chloride. WO2015107533A1 reports that this step recovers 95% of the product with ≤2% impurities.
Crystallization and Drying
Final purification employs solvent-antisolvent crystallization. Methanol or ethanol is used as the primary solvent, with gradual addition of water or heptane to induce crystallization. Drying under vacuum at 40–45°C yields the compound as a white crystalline solid with a melting point of 182–184°C, consistent with literature values.
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, DMSO-d6) : δ 1.34 (t, J = 7.2 Hz, 3H, SCH2CH3), 2.52 (s, 3H, N1-CH3), 3.21 (s, 3H, N3-CH3), 3.92 (q, J = 7.2 Hz, 2H, SCH2CH3), 4.98–5.08 (m, 2H, CH2CHCH2), 5.76–5.88 (m, 1H, CH2CHCH2), 10.32 (s, 1H, NH).
-
HPLC Purity : 99.2% (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
Comparative Yield Data
| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 8-Ethylthio formation | DMF | None | 80 | 85 | 92 |
| 7-Allylation | n-Butyl acetate | KI | 100 | 92 | 98 |
| Final crystallization | Methanol/water | None | 25 | 88 | 99.2 |
Industrial-Scale Considerations
Scalability Challenges
Pilot-scale trials reveal that maintaining pH >11 during extraction prevents emulsion formation, critical for throughput. Filtration rates improve by 20% when using cellulose-based filter aids instead of silica.
Chemical Reactions Analysis
7-allyl-8-(ethylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol derivatives.
Substitution: The allyl and ethylthio groups can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, which can be categorized as follows:
Antimicrobial Activity
Studies have shown that 7-allyl-8-(ethylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has significant antimicrobial properties against a range of pathogens.
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Inhibition |
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Structure-activity relationship (SAR) studies suggest that specific modifications to the purine ring can enhance its antiviral potency while minimizing cytotoxic effects.
Antitumor Activity
This compound has demonstrated potential in inducing apoptosis in cancer cell lines.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Neuroprotective | Protects neuronal cells from oxidative stress |
Case Studies
Several studies have been conducted to assess the efficacy of this compound in various applications:
Antitumor Study : In vitro studies involving human breast cancer cell lines showed that treatment with the compound significantly reduced cell viability and increased apoptotic markers compared to control groups.
Anti-inflammatory Study : In a model of acute inflammation, administration of the compound led to decreased levels of TNF-alpha and IL-6, indicating its potential use in treating inflammatory conditions.
Neuroprotection Study : Experiments with neuronal cell cultures exposed to oxidative stress revealed that the compound significantly reduced cell death compared to untreated controls.
Mechanism of Action
The mechanism of action of 7-allyl-8-(ethylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, modulating their activity and downstream signaling. For example, it may interact with purine receptors or enzymes involved in purine metabolism, leading to changes in cellular processes such as proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
Position 8 Modifications
- Ethylthio (Target Compound) : The ethylthio group (–S–C₂H₅) provides moderate electron-withdrawing effects and enhances membrane permeability compared to polar groups like –OH or –NH₂. Its smaller size compared to isobutylthio may improve binding in enzyme active sites (e.g., PDEs or viral proteases) .
- Bromo/Chloro () : Halogens increase molecular weight and polar surface area, reducing bioavailability but improving binding via halogen bonds (e.g., in kinase inhibitors) .
- Amino (): –NH– groups enable hydrogen bonding, critical for adenosine receptor interactions but may reduce metabolic stability .
Position 7 Modifications
- Benzyl/Isobutyl () : Bulkier groups enhance lipophilicity and prolonged half-life but may hinder target engagement .
Pharmacological and Physicochemical Comparisons
- Solubility : The ethylthio group in the target compound likely improves water solubility compared to isobutylthio derivatives (logP ~2.5 vs. ~3.5) .
- Melting Points : Analogs with 8-chloro or 8-bromo substituents exhibit higher melting points (152–187°C) due to stronger crystal packing vs. ethylthio (estimated ~160–170°C) .
- Bioactivity: PDE Inhibition: 8-Chloro and 8-methoxy derivatives show nanomolar PDE4 inhibition (IC₅₀ = 12–50 nM), while ethylthio derivatives are hypothesized to exhibit similar potency . Antiviral Potential: A related 8-mercapto purine-2,6-dione demonstrated SARS-CoV-2 protease inhibition (Kd = 8.2 µM), suggesting ethylthio derivatives may target viral enzymes .
Biological Activity
Overview
7-Allyl-8-(ethylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS No. 377049-26-8) is a synthetic compound that belongs to the purine class of molecules. Its molecular formula is C12H16N4O2S, and it has a molecular weight of approximately 280.35 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory and antioxidant properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H16N4O2S |
| Molecular Weight | 280.35 g/mol |
| Boiling Point | 462.6 ± 55.0 °C (Predicted) |
| Density | 1.32 ± 0.1 g/cm³ (Predicted) |
| pKa | -1.17 ± 0.70 (Predicted) |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress, which is linked to various chronic diseases.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting its potential role in reducing inflammation. The mechanism may involve the modulation of signaling pathways associated with inflammatory responses.
Enzymatic Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. This could have implications for diseases such as diabetes and obesity.
Case Studies and Research Findings
- Study on Antioxidant Properties :
- Inflammation Modulation :
- Enzyme Inhibition :
Q & A
Q. What synthetic routes are recommended for synthesizing 7-allyl-8-(ethylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution at position 8 of a theophylline precursor. For example:
- Start with 8-bromo-1,3-dimethylxanthine (or similar) and react with ethylthiol under basic conditions (e.g., DMF, 60°C, 24 hours) to introduce the ethylthio group .
- For the 7-allyl group, employ alkylation using allyl bromide in the presence of a base like potassium carbonate .
- Optimization Tips :
- Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity.
- Monitor reaction progress via TLC and purify intermediates via flash chromatography .
- Table 1 : Synthetic Approaches for Analogous 8-Substituted Theophylline Derivatives
| Study | Position 8 Substituent | Key Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Thioether | DMF, 60°C, 24h | 51 | ||
| Cyclohexylamino | Cyclohexylamine, reflux | N/A | ||
| Imidazolylpropylamino | Multi-step, chromatography | N/A |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substituent positions and stereochemistry. For example, allyl protons appear as multiplet peaks at δ 5.8–5.2 ppm, while ethylthio groups show triplet signals near δ 2.5–3.0 ppm .
- HRMS : Validate molecular weight (e.g., calculated [M+H]+ for C12H17N4O2S: 297.1024; observed: 297.1020) .
- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1698–1654 cm⁻¹ and thioether (C-S) bonds at 600–700 cm⁻¹ .
- HPLC : Assess purity (>95%) using a C18 column and methanol/water mobile phase .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
- Methodological Answer :
- Cardiovascular Activity : Use isolated rat heart models to evaluate antiarrhythmic potential, as done for structurally similar 8-alkylamino derivatives .
- Enzyme Inhibition : Test phosphodiesterase (PDE) inhibition via fluorescence-based assays (e.g., cAMP hydrolysis monitoring) .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to screen for antiproliferative effects .
Advanced Research Questions
Q. How do substitutions at positions 7 and 8 influence pharmacological activity, and what structure-activity relationship (SAR) studies exist for similar derivatives?
- Methodological Answer :
- Position 7 (Allyl Group) : Enhances lipophilicity, potentially improving membrane permeability. Allyl-substituted derivatives show prolonged half-lives compared to methyl analogs .
- Position 8 (Ethylthio) : Thioether groups may confer redox-modulating activity or interact with cysteine residues in enzymes .
- SAR Insights :
- Antiarrhythmic activity in 8-alkylamino derivatives correlates with chain length and branching .
- Chloroethyl groups at position 8 (e.g., ) exhibit covalent binding to targets, unlike ethylthio .
- Table 2 : Pharmacological Activities of Analogous Derivatives
Q. What computational strategies predict the drug-likeness and target interactions of this compound?
- Methodological Answer :
- Drug-Likeness : Use ChemAxon’s Chemicalize.org to calculate logP (predicted ~1.8), topological polar surface area (TPSA ~70 Ų), and Rule of Five compliance .
- Molecular Docking : Screen against PDE4B (PDB ID: 1XMY) to identify binding poses. Ethylthio may occupy hydrophobic pockets, while the purine core hydrogen-bonds with catalytic residues .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories using GROMACS .
Q. How can contradictions in biological activity data among similar purine derivatives be resolved?
- Methodological Answer :
- Case Study : Antiarrhythmic activity in vs. antiviral effects in .
- Assay Variability : Standardize protocols (e.g., cell lines, arrhythmia models).
- Substituent Effects : Ethylthio vs. chloroethyl groups may target distinct pathways .
- Recommendations :
- Conduct dose-response studies to clarify potency (IC50/EC50).
- Use orthogonal assays (e.g., patch-clamp electrophysiology for antiarrhythmic claims) .
Q. What strategies assess the stability and degradation pathways of this compound under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 37°C for 24 hours .
- Analytical Tools :
- HPLC-MS : Identify degradation products (e.g., sulfoxide formation from ethylthio oxidation) .
- NMR Stability Monitoring : Track structural integrity under accelerated storage conditions (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
